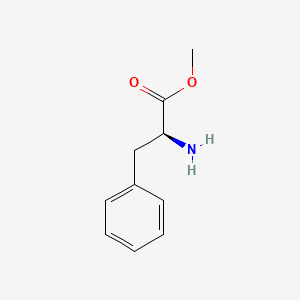

Methyl l-phenylalaninate

Vue d'ensemble

Description

Le L-phénylalaninate de méthyle est un composé organique appartenant à la classe des dérivés de la phénylalanine. C'est l'ester méthylique de la L-phénylalanine, un acide aminé essentiel. Ce composé se caractérise par son cycle aromatique et son groupe fonctionnel ester, ce qui en fait un intermédiaire polyvalent dans diverses réactions chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le L-phénylalaninate de méthyle peut être synthétisé par estérification de la L-phénylalanine avec du méthanol en présence d'un catalyseur acide. La réaction implique généralement le reflux de la L-phénylalanine avec du méthanol et un acide fort tel que l'acide sulfurique ou l'acide chlorhydrique. Les conditions de réaction comprennent le maintien de la température à environ 60-70 °C pendant plusieurs heures pour assurer une estérification complète .

Méthodes de production industrielle

En milieu industriel, la production de L-phénylalaninate de méthyle fait souvent appel à des procédés en continu afin d'améliorer l'efficacité et le rendement. L'utilisation de catalyseurs acides solides et des conditions réactionnelles optimisées, telles que la température et la pression contrôlées, sont des pratiques courantes pour obtenir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

Le L-phénylalaninate de méthyle subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent le convertir en alcools ou en amines.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe ester par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme l'ammoniac ou les amines primaires peuvent être utilisés dans des conditions douces.

Principaux produits formés

Oxydation : Dérivés de la phénylalanine avec des groupes acide carboxylique.

Réduction : Dérivés de la phénylalanine avec des groupes alcool ou amine.

Substitution : Divers dérivés de la phénylalanine substitués.

Applications de la recherche scientifique

Le L-phénylalaninate de méthyle a des applications diverses dans la recherche scientifique :

Chimie : Il sert d'intermédiaire dans la synthèse de divers composés organiques.

Biologie : Il est utilisé dans des études relatives au métabolisme des acides aminés et à la synthèse des protéines.

Industrie : Il est utilisé dans la production d'additifs alimentaires, de cosmétiques et d'aliments pour animaux.

Mécanisme d'action

Le mécanisme d'action du L-phénylalaninate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Il peut agir comme un substrat pour les enzymes impliquées dans le métabolisme des acides aminés, influençant diverses voies biochimiques. Le groupe ester lui permet de participer à des réactions d'estérification et d'hydrolyse, impactant les processus cellulaires .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 179.22 g/mol

- CAS Number : 2577-90-4

Key Characteristics

Methyl L-phenylalaninate is characterized by its methyl ester functionality, which enhances its solubility and bioavailability compared to its parent amino acid. This property is crucial for its application in drug formulations and biochemical assays.

Drug Development

This compound has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. It serves as a building block for the development of drugs targeting specific diseases due to its ability to modify biological pathways.

Case Study: Wieland-Miescher Intermediate

Research has demonstrated that this compound can be utilized in synthesizing the Wieland-Miescher intermediate, which is pivotal in developing antitumor and antiviral agents. The synthesis achieved satisfactory yields of up to 75%, showcasing its effectiveness as a catalyst in asymmetric synthesis reactions .

Radiolabeled Tracers in PET Imaging

This compound derivatives have been employed as radiolabeled amino acids for positron emission tomography (PET) imaging. Specifically, derivatives such as 2-(76Br)-bromo-α-methyl-L-phenylalanine have shown promise in tumor imaging due to their stability and tumor specificity.

Study Findings:

- The derivative 2-(76Br)-BAMP exhibited high tumor accumulation and allowed for clear visualization of tumors through PET imaging .

- This application highlights the compound's utility in oncological diagnostics, providing a non-invasive method to assess tumor metabolism.

Targeted Radiotherapy

Recent studies have explored the use of this compound analogs in targeted alpha-radionuclide therapy for refractory cancers. The compound 2-[211At]astato-α-methyl-L-phenylalanine has been synthesized for this purpose, showing significant cytotoxic effects on cancer cells expressing the L-type amino acid transporter (LAT1).

Therapeutic Potential:

In vitro studies indicated that this compound could selectively target cancer cells, leading to promising results in biodistribution and therapeutic efficacy . This application underscores the potential of this compound derivatives in advancing cancer treatment strategies.

Biochemical Research

This compound is also used in biochemical assays to study enzyme kinetics and protein interactions. Its ester form allows researchers to investigate the effects of modifications on enzyme activity and substrate specificity.

Table 1: Summary of Applications

Mécanisme D'action

The mechanism of action of methyl L-phenylalaninate involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The ester group allows it to participate in esterification and hydrolysis reactions, impacting cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

L-phénylalanine : L'acide aminé parent sans le groupe ester.

Ester méthylique de la phénylalanine : Un dérivé ester similaire avec de légères différences structurelles.

Ester méthylique de la L-tyrosine : Un autre ester d'acide aminé avec un groupe hydroxyle sur le cycle aromatique.

Unicité

Le L-phénylalaninate de méthyle est unique en raison de son groupe fonctionnel ester spécifique, qui lui confère des propriétés de réactivité et de solubilité distinctes. Cela en fait un intermédiaire précieux en chimie synthétique et dans diverses applications industrielles .

Activité Biologique

Methyl L-phenylalaninate, also known as L-phenylalanine methyl ester (PME), is an ester derivative of the amino acid phenylalanine. Its biological activity has garnered interest in various fields, including immunology, hematology, and pharmacology. This article synthesizes findings from diverse research studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.

This compound primarily acts by modulating immune responses and influencing hematopoietic processes. It has been shown to deplete monocytes from peripheral blood, which enhances the proliferation of lymphokine-activated killer (LAK) cells in vitro. This effect is crucial for improving immune responses against tumors and infections .

2. Biological Activity in Hematopoiesis

Research indicates that PME enhances the formation of granulocyte/macrophage colony-forming units (CFU-gm) from human bone marrow and peripheral blood mononuclear cells (PB MNC). A study demonstrated that treatment with PME significantly increased the recovery and enrichment of CFU-gm under specific culture conditions .

Case Study: Colony Formation Enhancement

In a controlled experiment, human bone marrow MNC were treated with PME at varying concentrations. The results showed a notable increase in CFU-gm formation when incubated with PME for 15 minutes compared to untreated controls:

- Control Group : 100% CFU-gm formation.

- PME Treatment (5 mM) : 270% increase in CFU-gm formation after 15 minutes.

This indicates that PME effectively enhances hematopoietic activity by selectively removing inhibitory monocytes from the culture environment .

3. Pharmacological Properties

This compound exhibits several pharmacological properties that can be harnessed for therapeutic purposes:

- Thrombin Inhibition : PME has been identified as an inhibitor of thrombin, a key enzyme in blood coagulation. This property may have implications in managing thrombotic disorders .

- Calcium Ion Binding : The compound's ability to bind calcium ions suggests potential roles in cellular signaling pathways related to muscle contraction and neurotransmitter release .

Table 2: Pharmacological Properties

| Property | Effect |

|---|---|

| Thrombin Inhibition | May aid in anticoagulation therapies . |

| Calcium Ion Binding | Influences cellular signaling mechanisms . |

4. Clinical Implications

The biological activities of this compound position it as a candidate for further clinical exploration. Its ability to enhance immune responses and support hematopoiesis could be beneficial in:

- Cancer Immunotherapy : By augmenting LAK cell activity, PME may enhance the efficacy of immunotherapeutic strategies against tumors.

- Hematologic Disorders : Its role in promoting hematopoietic cell growth could be leveraged in treating conditions like aplastic anemia or leukopenia.

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDUZFOSJDMAFZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-90-4 | |

| Record name | L-Phenylalanine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl L-phenylalaninate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-PHENYLALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10AT497I17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is methyl L-phenylalaninate utilized in asymmetric synthesis?

A: this compound serves as a valuable chiral building block in synthesizing various enantiomerically pure compounds. For example, it acts as a starting material for preparing chiral triazolium salts []. These salts function as efficient catalysts in enantioselective annulation reactions, leading to the formation of biologically relevant molecules like β-arylspirotomicins with high enantiomeric excess [].

Q2: Can you explain the role of this compound in creating polymers for enantiomeric recognition?

A: Researchers have successfully incorporated this compound into the backbone of optically active polymers []. These polymers demonstrate the ability to differentiate between enantiomers of various chiral acids. This discrimination arises from the combination of anion-π or lone pair-π interactions between the polymer and the chiral acids, coupled with the sensitivity of the polymer's self-assembly process to the presence of these chiral species [].

Q3: Has this compound been explored in medicinal chemistry research?

A: Yes, this compound plays a crucial role in synthesizing alkoxy-substituted Matijin-Su derivatives, which are being investigated for their antiviral properties []. Specifically, it participates in the synthesis of key intermediates that are further modified to yield the target Matijin-Su analogs. These analogs are then evaluated for their activity against the hepatitis B virus (HBV) in cellular assays [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.